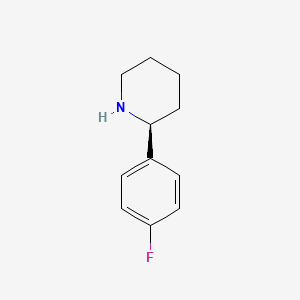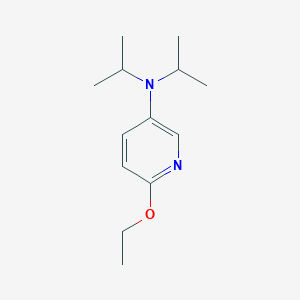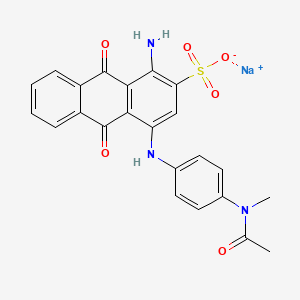
Acid blue 41
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid Blue 41, also known as C.I. This compound, is a dark blue powder that is soluble in water . It is used as a dye with a dye content of 90% . The empirical formula of this compound is C23H20N3NaO6S and it has a molecular weight of 489.48 .
Synthesis Analysis
The synthesis of this compound involves the reaction of p-nitroacetanilide with dimethyl sulfate and bromamine acid .
Molecular Structure Analysis
The molecular structure of this compound is based on anthraquinones . The SMILES string representation of its structure is [Na+].CN(C©=O)c1ccc(Nc2cc(c(N)c3C(=O)c4ccccc4C(=O)c23)S([O-])(=O)=O)cc1 .
Physical and Chemical Properties Analysis
This compound is a dark blue powder that is soluble in water . It does not aggregate in a water solution at room temperature . When mixed with strong sulfuric acid, the dye turns dark brown, but dilution turns it pink . In nitric acid, it turns brown .
Aplicaciones Científicas De Investigación
Adsorption and Removal from Aqueous Solutions
Acid Blue 41 (AB 41) has been a subject of extensive research in the field of environmental science, particularly in the removal of dyes from wastewater. Studies have demonstrated various methods for the removal of this compound from aqueous solutions:
Waste Materials as Adsorbents : Atar and Olgun (2009) explored the use of boron waste (BW) from a boron enrichment plant for the adsorption of this compound, indicating that BW can be an effective, low-cost alternative for wastewater treatment (Atar & Olgun, 2009).
Sonochemical Degradation : Abbasi and Asl (2008) investigated the sonochemical degradation of this compound in the presence of nanoTiO2 and H2O2. Their findings suggest that ultrasound can be an effective tool for the degradation of azo dyes like this compound into non-toxic end products (Abbasi & Asl, 2008).
Electrochemical Degradation : Zhang et al. (2012) studied the electrochemical degradation of this compound using Ti/Sb-SnO2 anodes. They observed that color removal and Chemical Oxygen Demand (COD) removal enhance with increasing current density, highlighting a potential method for treating wastewater containing this compound (Zhang, Niu, Wang, & Xu, 2012).
Nanoscale Zero-Valent Iron for Dye Removal : Shojaei and Shojaei (2018) investigated the removal of this compound using nanoscale zero-valent iron (NZVI), demonstrating its efficacy in removing more than 94% of the dye under optimal conditions (Shojaei & Shojaei, 2018).
Brick Waste as an Adsorbent : Kooli et al. (2015) modified brick waste to enhance its capacity for removing this compound, finding that treating brick waste with base can significantly improve its removal capacity (Kooli, Yan, Al-Faze, & Alsehimi, 2015).
Mesoporous Materials for Dye Adsorption : Studies by Akpotu and Moodley (2016), and Torabinejad et al. (2017) highlighted the use of mesoporous materials like MCM-41 for the adsorption of this compound, demonstrating their high adsorption capacity and efficiency in removing dyes from aqueous media (Akpotu & Moodley, 2016); (Torabinejad, Nasirizadeh, Yazdanshenas, & Tayebi, 2017).
Agroindustrial Wastes for Dye Removal : Contreras, Sepúlveda, and Palma (2012) focused on the use of agroindustrial wastes like Brewer’s spent grains and Orange peel for the adsorption of dyes including this compound, showing potential for these materials as low-cost adsorbents (Contreras, Sepúlveda, & Palma, 2012).
Photocatalytic Degradation : Tang and An (1995) studied the photocatalytic degradation kinetics and mechanism of Acid Blue 40, a dye similar to this compound, using TiO2/UV in aqueous solution. This study provides insights that might be applicable to the degradation of this compound (Tang & An, 1995).
Activated Carbon Adsorption : Valix, Cheung, and McKay (2006) demonstrated the roles of textural and surface chemical properties of activated carbon in the adsorption of acid blue dyes, providing a basis for optimizing carbon adsorbents for the removal of dyes like this compound (Valix, Cheung, & McKay, 2006).
Safety and Hazards
Acid Blue 41 may cause eye and skin irritation, as well as respiratory and digestive tract irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .
Relevant Papers
There are several papers that discuss this compound. One paper investigates the adsorption capacity of alfa stems (Stipa tenacissima) to remove the basic blue 41 from aqueous solutions . Another paper presents the optimization of photocatalytic degradation of Basic Blue 41 dye in an aqueous medium by an activated carbon (AC)-TiO2 photocatalyst under UV irradiation .
Propiedades
Número CAS |
2666-17-3 |
|---|---|
Fórmula molecular |
C23H19N3O6S.Na C23H19N3NaO6S |
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
4-[4-[acetyl(methyl)amino]anilino]-1-amino-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C23H19N3O6S.Na/c1-12(27)26(2)14-9-7-13(8-10-14)25-17-11-18(33(30,31)32)21(24)20-19(17)22(28)15-5-3-4-6-16(15)23(20)29;/h3-11,25H,24H2,1-2H3,(H,30,31,32); |
Clave InChI |
CPKNWMILTFPHEY-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
CC(=O)N(C)C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O.[Na] |
| 2666-17-3 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



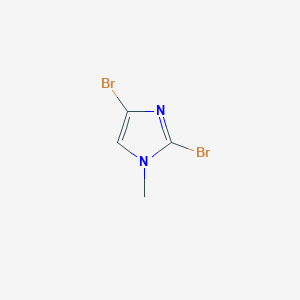


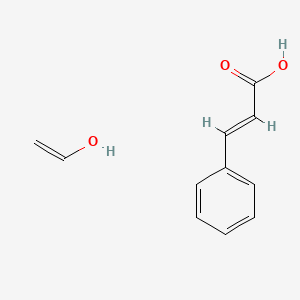
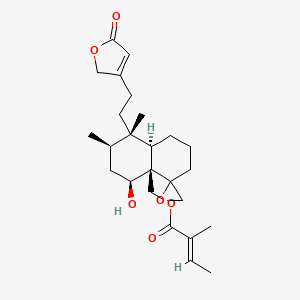
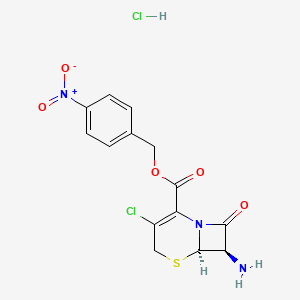
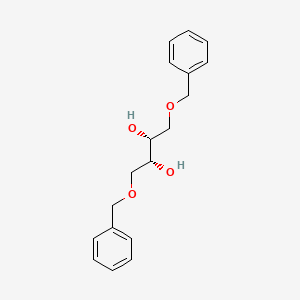
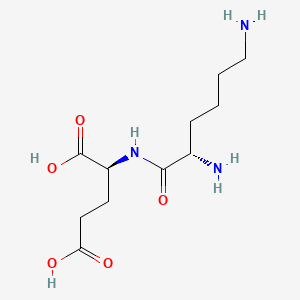
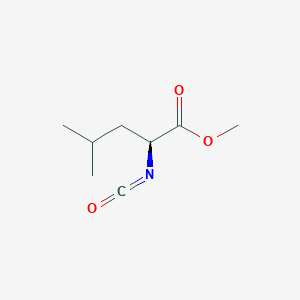
![(5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid](/img/structure/B1588338.png)

